molecular formula C24H27NO5S2 B2845983 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946348-69-2

4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2845983
CAS No.: 946348-69-2
M. Wt: 473.6
InChI Key: HMDFTYXHLHXUAL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-butoxy group. The amide nitrogen is linked to an ethyl chain bearing two substituents: a 4-methoxybenzenesulfonyl group and a thiophen-2-yl moiety. Its molecular formula is C₂₄H₂₇NO₅S₂, with a calculated molecular weight of 473.6 g/mol. The sulfonyl group enhances polarity, while the butoxy and thiophene components contribute to lipophilicity (estimated logP ~4.5).

Properties

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S2/c1-3-4-15-30-20-9-7-18(8-10-20)24(26)25-17-23(22-6-5-16-31-22)32(27,28)21-13-11-19(29-2)12-14-21/h5-14,16,23H,3-4,15,17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDFTYXHLHXUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or thienyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Bioactivity Notes Reference
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide C₁₇H₂₁NO₂S 303.42 -Butoxy, -thiophen-2-yl 4.01 Antitumor potential (unconfirmed)
5-Chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide C₂₁H₂₀ClNO₅S₂ 481.97 -Cl, -methoxy, -sulfonyl ~4.8* Screening compound (undisclosed)
2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide C₂₀H₁₇ClF₂NO₃S₂ 476.94 -Cl, -F, -methyl, -sulfonyl ~5.1* No reported data
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide C₂₄H₂₃N₃O₂ 397.47 -Butoxy, -benzoimidazole ~3.9 Antitumor activity (preclinical)
Sigma receptor-binding benzamides (e.g., [¹²⁵I]PIMBA) Varies Varies -Piperidinyl, -iodo, -methoxy ~2.5–3.5 Diagnostic/therapeutic for prostate cancer

*Estimated based on structural similarity.

Key Observations:

Sulfonyl Group Impact : The addition of a sulfonyl group (e.g., in the target compound vs. ) increases molecular weight by ~170 g/mol and logP by ~0.5, suggesting enhanced lipophilicity despite the polar sulfonyl moiety. This may improve membrane permeability but reduce aqueous solubility .

Biological Activity : The benzoimidazole derivative () shows confirmed antitumor effects, while sigma receptor-targeting benzamides () highlight the importance of nitrogen-containing groups (e.g., piperidinyl) for receptor interaction.

Biological Activity

4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the presence of a butoxy group, a methoxybenzenesulfonyl moiety, and a thiophene ring. This unique arrangement contributes to its biological properties.

Property Details
IUPAC Name 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Molecular Formula C19H24N2O3S
Molecular Weight 356.47 g/mol
Solubility Soluble in organic solvents; limited in water

The biological activity of 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways or cancer progression. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Modulation : It can modulate receptor activity, particularly those involved in pain and inflammation, potentially leading to analgesic effects.

Antimicrobial Activity

Recent studies indicate that compounds similar to 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against various bacterial strains, including resistant strains.

Anticancer Properties

Research has demonstrated that benzamide derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell cycle regulation makes it a potential candidate for anticancer therapies.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators. This has been evidenced in preclinical models where the compound reduced inflammation markers significantly.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to 4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In a study focusing on the anticancer potential of benzamide derivatives, it was found that certain compounds induced significant apoptosis in breast cancer cell lines through mitochondrial pathways. The findings suggest that modifications to the benzamide structure could enhance its cytotoxicity against cancer cells .
  • Inflammation Model Study : Research conducted on the anti-inflammatory effects of similar compounds demonstrated a marked decrease in edema formation in rat paw models when treated with benzamide derivatives. This study highlighted the potential use of such compounds in treating inflammatory diseases .

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